molecular formula C23H18N2O5S B2443439 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide CAS No. 872613-39-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide

Cat. No.: B2443439
CAS No.: 872613-39-3
M. Wt: 434.47
InChI Key: ZGPKKVAXQLCZKK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H18N2O5S and its molecular weight is 434.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing compounds with structural similarities to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide. These studies involve intricate synthetic routes, starting from basic chemical precursors to achieve the final complex molecules. For instance, Sailaja Rani Talupur et al. (2021) have synthesized a series of compounds by condensing different substituted phenyl phosphoro dichloridates with a specific synthon, which was prepared through a multi-step synthesis starting from 2-cyano acetamide and 1,4-dithiane-2,5-diol. The synthesized compounds were then subjected to various characterization techniques, including IR, 1H NMR, 13C-NMR, Mass, and elemental analysis, to confirm their structures (Talupur, Satheesh, & Chandrasekhar, 2021).

Potential Therapeutic Applications

The synthesized compounds related to the chemical structure of interest have been evaluated for their potential therapeutic applications. For example, some compounds have shown promise as anti-inflammatory and analgesic agents. A. Abu-Hashem et al. (2020) synthesized novel derivatives and tested them as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating significant anti-inflammatory and analgesic activities. These findings suggest potential therapeutic applications of such compounds in treating inflammation and pain (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Evaluation

Moreover, compounds with similar structural frameworks have been evaluated for their antimicrobial properties. Sailaja Rani Talupur et al. (2021) also included an antimicrobial evaluation in their study, where the target molecules underwent biological evaluation against a range of microbes. This aspect of research indicates the potential utility of such compounds in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Molecular Docking Studies

Molecular docking studies are a crucial step in understanding how these compounds interact with biological targets at the molecular level. Such studies can predict the binding efficiency and mode of action of synthesized compounds, aiding in the design of more potent and selective therapeutic agents. For instance, the antimicrobial evaluation and docking studies conducted by Sailaja Rani Talupur et al. (2021) provide insights into the potential mechanisms through which these compounds exert their effects (Talupur, Satheesh, & Chandrasekhar, 2021).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c26-20(13-15-4-3-11-31-15)25-21-16-5-1-2-6-17(16)30-22(21)23(27)24-14-7-8-18-19(12-14)29-10-9-28-18/h1-8,11-12H,9-10,13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPKKVAXQLCZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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